

3-Amino-N,N-dimethylbenzylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzylamine

Cat. No.: B1266581

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Foreword

This technical guide provides an in-depth overview of **3-Amino-N,N-dimethylbenzylamine**, a versatile aromatic amine with applications in pharmaceutical development, polymer chemistry, and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its discovery, history, synthesis, and chemical properties. While the historical record of its initial discovery and synthesis is not extensively documented in readily available literature, this guide consolidates the existing knowledge from various sources to present a thorough technical profile.

Introduction

3-Amino-N,N-dimethylbenzylamine, also known as 3-((dimethylamino)methyl)aniline, is an organic compound featuring both a primary aromatic amine and a tertiary benzylic amine functionality. This unique structure makes it a valuable building block in organic synthesis, enabling diverse chemical transformations. Its applications are found in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential to cross the blood-brain barrier, as well as in the production of specialty polymers and resins where it can enhance thermal stability and mechanical strength.

Physicochemical Properties

A summary of the known physical and chemical properties of **3-Amino-N,N-dimethylbenzylamine** is presented in Table 1. It is important to note that while these values are reported by chemical suppliers, primary literature citations for these specific measurements are not consistently available.

Table 1: Physicochemical Properties of **3-Amino-N,N-dimethylbenzylamine**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ N ₂	[General knowledge]
Molecular Weight	150.22 g/mol	[General knowledge]
CAS Number	27958-77-6	[General knowledge]
Appearance	Colorless to light yellow liquid	[General knowledge]
Boiling Point	235.7 °C at 760 mmHg	[General knowledge]
Melting Point	44-46 °C	[General knowledge]
Density	1.013 g/cm ³	[General knowledge]
Refractive Index	1.566	[General knowledge]
Flash Point	87.5 °C	[General knowledge]
Vapor Pressure	0.0494 mmHg at 25°C	[General knowledge]

Synthesis and Historical Context

While a definitive publication detailing the first synthesis of **3-Amino-N,N-dimethylbenzylamine** is not readily apparent in the historical chemical literature, its synthesis can be inferred through established organic chemistry reactions. The most plausible synthetic routes involve the reduction of a corresponding nitro-substituted precursor or the reductive amination of a suitable aldehyde.

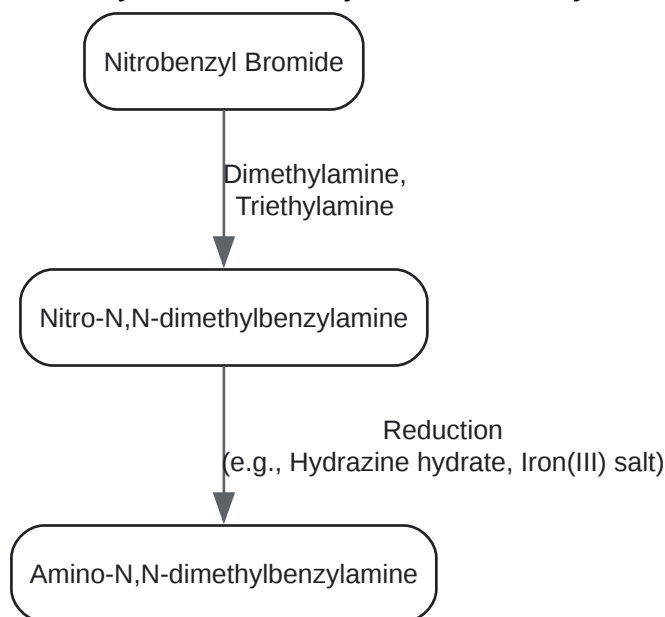
A common and well-documented strategy for the synthesis of aminobenzylamines is a two-step process starting from a nitrobenzyl halide. This is exemplified by the synthesis of the constitutional isomer, 4-Amino-N,N-dimethylbenzylamine, as detailed in Chinese patent CN102964256A. This process involves the initial reaction of a nitrobenzyl bromide with

dimethylamine to form the nitro-N,N-dimethylbenzylamine intermediate, followed by the reduction of the nitro group to an amine. Given the similarity in structure, a parallel synthetic strategy is highly probable for the 3-amino isomer.

Representative Synthetic Pathway: Two-Step Synthesis of Aminobenzylamines

The following diagram illustrates the general two-step synthesis of an aminobenzylamines from a nitrobenzyl bromide, based on the methodology for the 4-amino isomer.

General Synthetic Pathway for Aminobenzylamines



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Caption: General two-step synthesis of aminobenzylamines.

Detailed Experimental Protocol (Adapted from CN102964256A for the 4-amino isomer)

The following protocol details the synthesis of 4-Amino-N,N-dimethylbenzylamine and serves as a representative example of the synthetic methodology likely applicable to the 3-amino isomer.

Step 1: Synthesis of 4-Nitro-N,N-dimethylbenzylamine

- To a 500 mL four-neck flask, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.
- Stir the mixture and cool to 5 °C.
- Slowly add 59 g (0.584 mol) of triethylamine.
- In batches every 10 minutes, add p-nitrobenzyl bromide in decreasing amounts (3.2 g, 3.0 g, 2.8 g, etc., for a total of 36 g, 0.167 mol) to ensure the molar percentage of p-nitrobenzyl bromide in the reaction system remains low.
- Maintain the reaction temperature at 15 °C and continue stirring for 2 hours after the addition is complete.

Step 2: Reduction of 4-Nitro-N,N-dimethylbenzylamine to 4-Amino-N,N-dimethylbenzylamine

- Prepare a solution of the 4-nitro-N,N-dimethylbenzylamine intermediate in an alcohol solvent (e.g., ethanol).
- Add a catalytic amount of a trivalent iron salt (e.g., ferric chloride).
- Heat the solution to 40-65 °C.
- Slowly add hydrazine hydrate over a period of 2-5 hours. The molar ratio of 4-nitro-N,N-dimethylbenzylamine to hydrazine hydrate to iron salt is typically in the range of 1:2-8:0.01-0.33.^[1]
- After the addition, raise the temperature to 65-80 °C and maintain for 3-8 hours to complete the reaction.
- The final product is then isolated and purified.

Table 2: Representative Reaction Parameters for the Synthesis of 4-Amino-N,N-dimethylbenzylamine

Parameter	Step 1: Amination	Step 2: Reduction
Starting Material	p-Nitrobenzyl bromide	4-Nitro-N,N-dimethylbenzylamine
Reagents	Dimethylamine hydrochloride, Triethylamine	Hydrazine hydrate, Trivalent iron salt
Solvent	Chloroform	C ₂ -C ₄ Alcohol (e.g., Ethanol)
Temperature	15 °C	40-80 °C
Reaction Time	~2 hours post-addition	5-13 hours
Molar Ratios	-	Nitro Cmpd:Hydrazine:Fe ³⁺ = 1:2-8:0.01-0.33

Spectroscopic Data

Detailed spectroscopic data from primary literature for **3-Amino-N,N-dimethylbenzylamine** is not readily available. However, typical spectral characteristics can be predicted based on its structure.

- ¹H NMR: Expected signals would include singlets for the N,N-dimethyl protons and the benzylic methylene protons, and a complex multiplet pattern for the aromatic protons. The primary amine protons would likely appear as a broad singlet.
- ¹³C NMR: Aromatic carbons would appear in the 110-150 ppm region. The N,N-dimethyl carbons would be expected around 40-50 ppm, and the benzylic carbon around 60-70 ppm.
- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

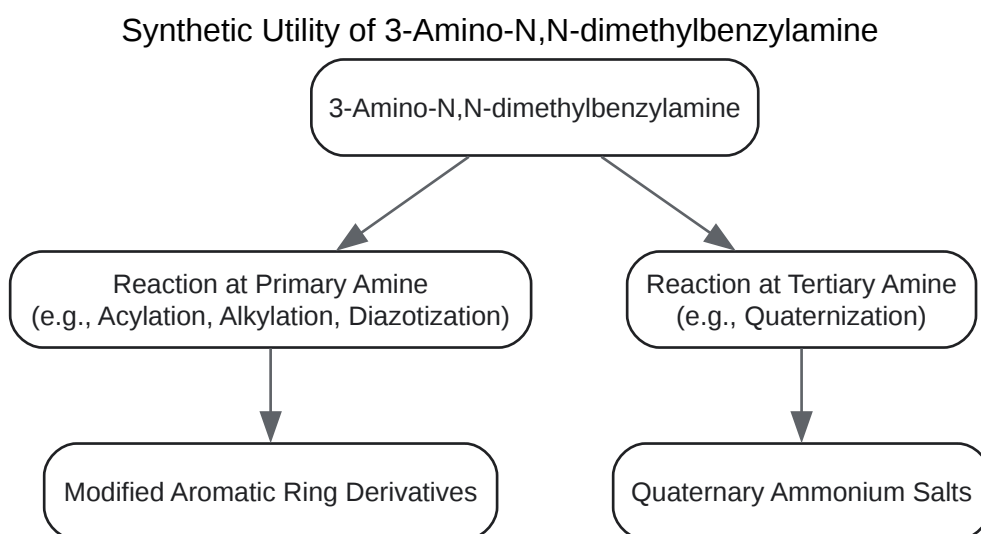
- Mass Spectrometry: The molecular ion peak would be observed at $m/z = 150.22$. Fragmentation would likely involve the loss of the dimethylamino group and cleavage at the benzylic position.

Applications and Further Research

3-Amino-N,N-dimethylbenzylamine serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for selective reactions at either the primary aromatic amine or the tertiary benzylic amine.

Logical Workflow for Synthetic Applications

The following diagram illustrates the logical workflow for utilizing **3-Amino-N,N-dimethylbenzylamine** in further synthetic transformations.



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Caption: Potential synthetic transformations of **3-Amino-N,N-dimethylbenzylamine**.

Further research into the applications of this compound could explore its use in the development of novel catalysts, functional polymers, and as a scaffold for new pharmaceutical

agents. The lack of extensive primary literature on its synthesis and characterization also presents an opportunity for foundational research to be conducted and published.

Conclusion

3-Amino-N,N-dimethylbenzylamine is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. While its historical discovery is not clearly documented, its synthesis can be reliably achieved through established methods such as the reduction of nitro-aromatic compounds. This guide has provided a comprehensive overview of its known properties and a representative experimental protocol for its synthesis. Further detailed characterization and exploration of its synthetic applications in peer-reviewed literature would be a valuable contribution to the field of organic chemistry.

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References

- 1. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
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